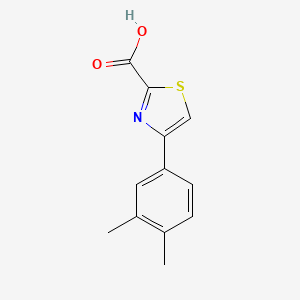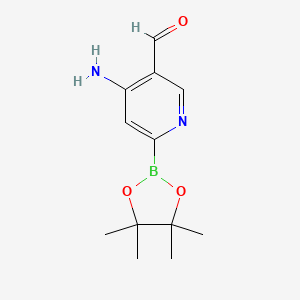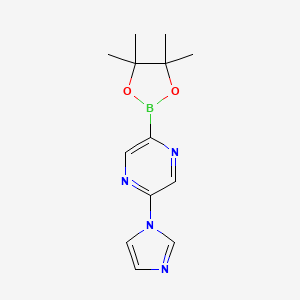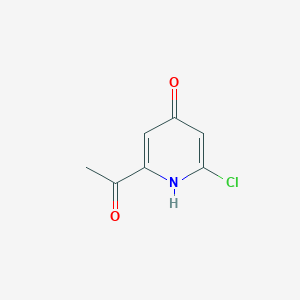
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the ethanone group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to introduce the ethanone group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-2-pyridone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-pyridone or 6-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxy-2-pyridone.
Substitution: Formation of 6-amino-4-hydroxypyridine or 6-thio-4-hydroxypyridine.
科学的研究の応用
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(6-Chloropyridin-2-YL)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-Hydroxypyridin-2-YL)ethan-1-one: Lacks the chloro group, which may influence its chemical properties and applications.
1-(6-Bromopyridin-2-YL)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
2-acetyl-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChIキー |
FVBRVOLITNMTIC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C=C(N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)



![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
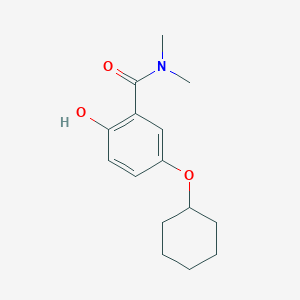

![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
